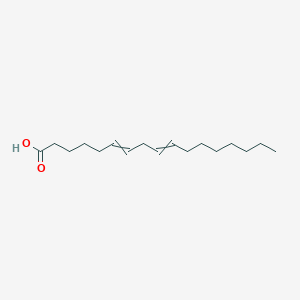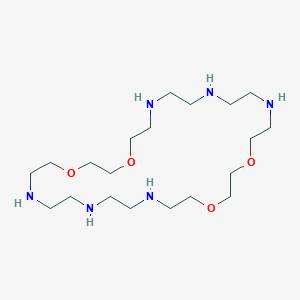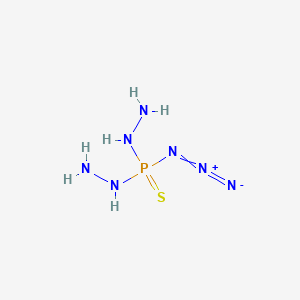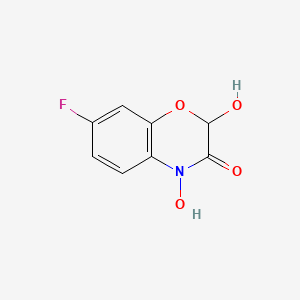![molecular formula C42H34N4O2 B14285403 2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] CAS No. 118798-01-9](/img/structure/B14285403.png)
2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a butane-1,4-diyl linkage connecting two 9-(4-methoxyphenyl)-1,10-phenanthroline units, making it an interesting subject for research in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] typically involves multi-step organic reactions. One common method includes the reaction of 9-(4-methoxyphenyl)-1,10-phenanthroline with butane-1,4-diyl dibromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen or nitro groups on the phenanthroline rings.
Wissenschaftliche Forschungsanwendungen
2,2’-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Potential use in studying DNA interactions due to its planar structure, which can intercalate between DNA bases.
Medicine: Investigated for its potential as an anticancer agent due to its ability to bind to metal ions and generate reactive oxygen species.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Wirkmechanismus
The mechanism of action of 2,2’-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA, leading to potential therapeutic effects. The compound’s planar structure allows it to intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: Another bidentate ligand used in coordination chemistry.
1,10-Phenanthroline: A well-known ligand with similar structural features but without the butane-1,4-diyl linkage.
2,2’-Bipyrimidine: A compound with similar coordination properties but different electronic characteristics.
Uniqueness
2,2’-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] is unique due to its extended conjugation and the presence of the butane-1,4-diyl linkage, which imparts flexibility and distinct electronic properties. This makes it a valuable compound for designing new materials and studying complex biological interactions .
Eigenschaften
| 118798-01-9 | |
Molekularformel |
C42H34N4O2 |
Molekulargewicht |
626.7 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-9-[4-[9-(4-methoxyphenyl)-1,10-phenanthrolin-2-yl]butyl]-1,10-phenanthroline |
InChI |
InChI=1S/C42H34N4O2/c1-47-35-21-13-27(14-22-35)37-25-17-31-9-7-29-11-19-33(43-39(29)41(31)45-37)5-3-4-6-34-20-12-30-8-10-32-18-26-38(46-42(32)40(30)44-34)28-15-23-36(48-2)24-16-28/h7-26H,3-6H2,1-2H3 |
InChI-Schlüssel |
YIDBDNQQJYYGDP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)CCCCC5=NC6=C(C=CC7=C6N=C(C=C7)C8=CC=C(C=C8)OC)C=C5)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285353.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)


![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)



![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)
